molecular formula C6H11N5 B13893951 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine

6-hydrazinyl-N,N-dimethylpyrimidin-4-amine

Cat. No.: B13893951
M. Wt: 153.19 g/mol
InChI Key: FXKXPLIJDMZYKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

6-hydrazinyl-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, alkyl halides, and various aldehydes and ketones . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-hydrazinyl-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

6-hydrazinyl-N,N-dimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

6-hydrazinyl-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H11N5/c1-11(2)6-3-5(10-7)8-4-9-6/h3-4H,7H2,1-2H3,(H,8,9,10)

InChI Key

FXKXPLIJDMZYKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)NN

Origin of Product

United States

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